molecular formula C22H20N6O4S B14482310 1H-perimidin-2-amine;sulfuric acid CAS No. 68046-88-8

1H-perimidin-2-amine;sulfuric acid

Cat. No.: B14482310
CAS No.: 68046-88-8
M. Wt: 464.5 g/mol
InChI Key: SQIVPJBMTZXECY-UHFFFAOYSA-N
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Description

1H-perimidin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the perimidine family Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry

Preparation Methods

The synthesis of 1H-perimidin-2-amine typically involves the reaction of naphthalene-1,8-diamine with β-keto esters in the presence of a base such as potassium carbonate under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-perimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted perimidine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Scientific Research Applications

1H-perimidin-2-amine and its derivatives have numerous scientific research applications:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.

    Medicine: Explored for their cytotoxic properties against cancer cell lines and their potential as therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1H-perimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

1H-perimidin-2-amine can be compared with other similar nitrogen-containing heterocycles such as:

    Pyrimidine: A simpler structure with similar chemical properties but different biological activities.

    Quinazoline: Another tricyclic compound with distinct electronic properties and applications.

    Benzimidazole: Known for its pharmaceutical applications and structural similarity to perimidine.

The uniqueness of 1H-perimidin-2-amine lies in its amphoteric chemical properties, allowing it to participate in both electrophilic and nucleophilic reactions, and its ability to form stable complexes with metals .

Properties

CAS No.

68046-88-8

Molecular Formula

C22H20N6O4S

Molecular Weight

464.5 g/mol

IUPAC Name

1H-perimidin-2-amine;sulfuric acid

InChI

InChI=1S/2C11H9N3.H2O4S/c2*12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;1-5(2,3)4/h2*1-6H,(H3,12,13,14);(H2,1,2,3,4)

InChI Key

SQIVPJBMTZXECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.OS(=O)(=O)O

Origin of Product

United States

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